molecular formula C6H9Br2NS B1383238 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide CAS No. 100245-78-1

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide

Cat. No. B1383238
M. Wt: 287.02 g/mol
InChI Key: FONYLHXCHIVKBI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine hydrobromide, a similar compound, is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Synthesis Analysis

While specific synthesis methods for “2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide” are not available, 2-(Bromomethyl)pyridine hydrobromide can be used in the preparation of various compounds .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)pyridine hydrobromide, a similar compound, has been analyzed . The empirical formula is C6H6BrN·HBr .


Physical And Chemical Properties Analysis

2-(Bromomethyl)pyridine hydrobromide, a similar compound, is a solid at 20°C . It has a melting point of 148.0 to 152.0°C and is soluble in methanol .

Scientific Research Applications

Highly Regioselective Direct Halogenation

The compound 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide, as part of the 4,5-dimethyl-2-aryl-1,3-thiazoles, has been used in regioselective halogenation reactions. This process, achieved under mild conditions with N-chlorosuccinimide and N-bromosuccinimide, yields 4-chloromethyl-5-methyl-2-aryl-1,3-thiazoles and 4-bromomethyl-5-methyl-2-aryl-1,3-thiazoles respectively, highlighting the compound's role in synthesizing halogenated derivatives without forming regioisomers (Yamane, Mitsudera, & Shundoh, 2004).

Synthesis and Functionalization of Derivatives

2-Alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes, when reacted with N-bromosuccinimide, form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. This compound, including the 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide, is then used in reactions with S,O,N-nucleophiles for selective synthesis of 5-methylfunctionalized derivatives, showing its importance in synthesizing functionalized thiazole derivatives (Litvinchuk et al., 2018).

Computational Approach in Bromination Studies

A computational approach has been applied to study the selective free-radical bromination of 4,5-dimethyl-thiazole with N-bromosuccinimide. This study offers insights into the reaction mechanisms and regioselectivity involved in the bromination process, showcasing the compound's significance in understanding and improving bromination reactions (Domard et al., 2000).

Safety And Hazards

2-(Bromomethyl)pyridine hydrobromide is classified as a skin corrosive and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(bromomethyl)-4,5-dimethyl-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.BrH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONYLHXCHIVKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CBr)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide

CAS RN

100245-78-1
Record name 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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